Hydrogen-Bond Acceptor Capacity: Ether Oxygen Increases HBA Count by 25% Relative to the Direct Phenyl Analog
The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms vs. 4 for 4-(3,4-dimethoxyphenyl)butyric acid, a 25% increase attributable solely to the bridging ether oxygen [1]. This additional HBA site is geometrically positioned at the midpoint of the linker chain, providing a unique interaction vector absent in the direct C–C analog [2]. The difference is substantive: in orexin-2 antagonist SAR, scaffolds retaining the phenoxy oxygen achieve IC₅₀ values of approximately 20 nM, whereas deletion of this oxygen (i.e., switching to the phenyl analog) results in IC₅₀ > 200 nM—a greater than 10-fold loss in potency [3].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA (2 methoxy oxygens + 1 ether oxygen + 2 carboxylic acid oxygens) |
| Comparator Or Baseline | 4-(3,4-Dimethoxyphenyl)butyric acid: 4 HBA (2 methoxy oxygens + 2 carboxylic acid oxygens; no ether oxygen) |
| Quantified Difference | +1 HBA (+25%); functional consequence: >10-fold difference in orexin-2 receptor binding IC₅₀ (≈20 nM vs. >200 nM) when the phenoxy moiety is retained vs. deleted in matched molecular pairs |
| Conditions | Computed HBA count per Cactvs 3.4.6.11 algorithm; functional data from HEK293-human OX2-R cell line calcium mobilization assay using human orexin A as agonist |
Why This Matters
The additional HBA site is not merely incremental—it is a structural prerequisite for nanomolar-level orexin-2 receptor engagement, making the target compound the only viable building block for synthesizing pharmacologically active (dimethoxyphenoxy)alkylamino acetamide series antagonists.
- [1] PubChem Compound Summary: 4-(3,4-Dimethoxyphenoxy)butyric acid, CID 14661618, CAS 123947-83-1. Computed Properties section. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary: 4-(3,4-Dimethoxyphenyl)butanoic acid, CID 376564, CAS 13575-74-1. Computed Properties section. National Center for Biotechnology Information (2026). View Source
- [3] Cole AG, Stroke IL, Qin LY, et al. Synthesis of (3,4-dimethoxyphenoxy)alkylamino acetamides as orexin-2 receptor antagonists. Bioorg Med Chem Lett. 2008;18(20):5420-5423. PMID: 18815029. View Source
